molecular formula C17H37N2O7P B13720140 2-Deoxy-alpha-D-ribose 1-phosphate bis(cyclohexylammonium) salt

2-Deoxy-alpha-D-ribose 1-phosphate bis(cyclohexylammonium) salt

Cat. No.: B13720140
M. Wt: 412.5 g/mol
InChI Key: GVYUZZDUVZHJAM-CGKAESPRSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Deoxy-alpha-D-ribose 1-phosphate bis(cyclohexylammonium) salt can be synthesized through enzymatic methods. One common approach involves the enzymatic phosphorolysis of hydroiodide salts of nucleosides in the presence of purine nucleoside phosphorylase . This method yields the desired compound in high purity and yield.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the enzymatic synthesis method mentioned above can be scaled up for industrial applications. The process involves the use of bioreactors and controlled reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-alpha-D-ribose 1-phosphate bis(cyclohexylammonium) salt undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the phosphate group can be replaced by other nucleophiles.

    Oxidation and Reduction: The sugar moiety can undergo oxidation and reduction reactions, altering the functional groups attached to the carbon atoms.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols. The reactions are typically carried out in aqueous or organic solvents under mild conditions.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (for oxidation) and sodium borohydride (for reduction) are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phosphates, while oxidation and reduction can produce different sugar derivatives .

Comparison with Similar Compounds

Similar Compounds

  • 2-Deoxyribose 5-phosphate sodium salt
  • D-Ribose 1-phosphate bis(cyclohexylammonium) salt
  • D-Ribose 5-phosphate barium salt hexahydrate
  • 2-Deoxy-D-ribose

Uniqueness

2-Deoxy-alpha-D-ribose 1-phosphate bis(cyclohexylammonium) salt is unique due to its specific structure and role in biochemical research. Unlike other similar compounds, it is specifically used in the synthesis of 2′-deoxynucleosides and in studies related to thymidine phosphorylase activity . Its ability to participate in various chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C17H37N2O7P

Molecular Weight

412.5 g/mol

IUPAC Name

cyclohexylazanium;[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl] phosphate

InChI

InChI=1S/2C6H13N.C5H11O7P/c2*7-6-4-2-1-3-5-6;6-2-4-3(7)1-5(11-4)12-13(8,9)10/h2*6H,1-5,7H2;3-7H,1-2H2,(H2,8,9,10)/t;;3-,4+,5+/m..0/s1

InChI Key

GVYUZZDUVZHJAM-CGKAESPRSA-N

Isomeric SMILES

C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1[C@@H]([C@H](O[C@@H]1OP(=O)([O-])[O-])CO)O

Canonical SMILES

C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1C(C(OC1OP(=O)([O-])[O-])CO)O

Origin of Product

United States

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